molecular formula C20H12N2O2 B5515073 4,5-diphenoxyphthalonitrile CAS No. 147699-63-6

4,5-diphenoxyphthalonitrile

Cat. No.: B5515073
CAS No.: 147699-63-6
M. Wt: 312.3 g/mol
InChI Key: WLHHJDXXVXXPPI-UHFFFAOYSA-N
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Description

4,5-diphenoxyphthalonitrile is a useful research compound. Its molecular formula is C20H12N2O2 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.089877630 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Low-Symmetry Nickel Phthalocyaninates

Koptyaev, Galanin, and Shaposhnikov (2016) explored the cross-condensation of 4,5-diphenoxyphthalonitrile with tetrafluorophthalonitrile, leading to the creation of low-symmetry nickel phthalocyaninates. This process was notable for its ability to yield complexes in dichloromethane solution, demonstrating the potential of this compound in synthesizing complex molecular structures with unique spectral properties (Koptyaev, Galanin, & Shaposhnikov, 2016).

2. Synthesis of Phthalocyanine Complexes with Low-Symmetry Substitutions

In 2019, Borisov, Galanin, and Shaposhnikov used this compound for the synthesis of nickel complexes with low-symmetry phenoxy- and phenylsulfanyl-substituted phthalocyanines. This research highlighted the associative behavior of these complexes in chloroform and the influence of molecular dipole moments on their properties (Borisov, Galanin, & Shaposhnikov, 2019).

3. Development of Water-Soluble Phthalocyanine Derivatives

Znoiko, Petlina, Shaposhnikov, and Smirnov (2018) achieved the synthesis of magnesium octa-4,5-phenoxyphthalocyanine and its derivatives, which are soluble in water and organic solvents. This advancement is significant for the development of materials with specific solubility characteristics and diverse applications (Znoiko, Petlina, Shaposhnikov, & Smirnov, 2018).

4. Creation of Sulfonamide-Substituted Phthalocyanines

Carvalho, Calvete, Tomé, and Cavaleiro (2009) focused on synthesizing new phthalocyanines with sulfonamide groups, starting with this compound. Their work underscores the versatility of this compound in synthesizing phthalocyanines with diverse functional groups (Carvalho, Calvete, Tomé, & Cavaleiro, 2009).

Properties

IUPAC Name

4,5-diphenoxybenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHHJDXXVXXPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277909
Record name 4,5-Diphenoxy-1,2-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147699-63-6
Record name 4,5-Diphenoxy-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147699-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diphenoxy-1,2-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 g of 4,5-dichlorophthalonitrile was dissolved in 50 ml of DMSO. 14.3 g of phenol was added and the solution was heated to 90° C. Portions of 6.9 g of potassium carbonate was added every five minutes until a total of 55.2 g had been added. The mixture was stirred at 90° C. for thirty minutes then cooled and poured into 500 ml of ice-water. The resulting solid precipitate was collected and crystallized from methanol to produce 3.6 g of product; 1H NMR (200 Mz, CDCl3) δ=7.49-7.38 (m, 4H), 7.32-7.25 (m, 2H), 7.15 (s, 2H), 7.10-7.02 (m, 4H)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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